Ansoxetine
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for the preparation of ansoxetine are not extensively documented in the literature. it is known that the compound can be synthesized through organic reactions involving dimethylamino and phenylpropoxy groups . Industrial production methods for this compound are not well-established due to its status as an unmarketed drug.
Chemical Reactions Analysis
Ansoxetine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of and groups in organic reactions.
Biology: Research has explored its effects on biological systems, particularly its interaction with neurotransmitters.
Medicine: Although not marketed, ansoxetine has been investigated for its potential as an antidepressant.
Mechanism of Action
The mechanism by which ansoxetine exerts its effects involves the inhibition of neurotransmitter reuptake. It primarily targets the norepinephrine transporter (NET) , preventing the reuptake of norepinephrine into synapses . This action increases the concentration of norepinephrine in the synaptic cleft, which is thought to improve mood and alleviate symptoms of depression .
Comparison with Similar Compounds
Ansoxetine can be compared with other similar compounds, such as:
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used to treat depression.
Atomoxetine: A selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD).
Nisoxetine: A potent and selective inhibitor for the reuptake of norepinephrine, used in scientific research.
This compound is unique in its specific chemical structure and its combination of dimethylamino and phenylpropoxy groups, which differentiate it from other antidepressants .
Properties
CAS No. |
79130-64-6 |
---|---|
Molecular Formula |
C26H25NO3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-[3-(dimethylamino)-1-phenylpropoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C26H25NO3/c1-27(2)16-15-24(19-9-5-3-6-10-19)29-21-13-14-25-22(17-21)23(28)18-26(30-25)20-11-7-4-8-12-20/h3-14,17-18,24H,15-16H2,1-2H3 |
InChI Key |
JDQWJVUVMKPZLU-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=CC=C1)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)OC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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